REACTION_CXSMILES
|
C[S:2](N[C:6]1[CH:16]=[CH:15][C:9]([C:10](CC#N)=O)=[CH:8][CH:7]=1)(=[O:4])=[O:3].C[C:18]1[NH:19][C:20]2[C:25]([C:26]=1C=O)=[CH:24][CH:23]=[CH:22][CH:21]=2.[C:29]([O-:32])(=[O:31])C.[NH4+:33]>C(O)(=O)C>[C:25]1([CH3:26])[CH:24]=[CH:23][C:22]([S:2]([OH:4])(=[O:31])=[O:3])=[CH:21][CH:20]=1.[C:25]1([CH3:26])[CH:24]=[CH:23][C:22]([S:2]([OH:4])(=[O:31])=[O:3])=[CH:21][CH:20]=1.[NH2:33][C:8]1[CH:7]=[CH:6][C:16]([N:19]([CH2:18][CH3:26])[CH2:20][CH2:25][O:32][CH3:29])=[CH:15][C:9]=1[CH3:10] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1=CC=C(C(=O)CC#N)C=C1
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC=C2C1C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
the precipitated dye collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetic acid
|
Type
|
WAIT
|
Details
|
The crude dye was slurried in hot acetic acid for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
then collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Isolated 13 g (82%) of Dye 5
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.C1(=CC=C(C=C1)S(=O)(=O)O)C.NC1=C(C=C(N(CCOC)CC)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |